2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound featuring a furo[3,4-d]pyrimidine core with various functional groups, including p-tolyl and methylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include tolyl alcohols, bases, and coupling agents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: Shares the p-tolyl group but differs in the core structure.
Tolyl sulfonates: Common intermediates in organic synthesis, featuring the tolyl group.
Uniqueness
2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups and the furo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties .
Biological Activity
The compound 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methylbenzyl)acetamide , identified by its CAS number 1251678-51-9, is a derivative of pyrimidine that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3O5, with a molecular weight of 407.4 g/mol. Its structure includes a fused furo-pyrimidine ring system and an acetamide moiety. The detailed structural representation can be visualized through the following table:
Property | Value |
---|---|
Molecular Formula | C22H21N3O5 |
Molecular Weight | 407.4 g/mol |
CAS Number | 1251678-51-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrimidine class, including derivatives similar to the focus compound. For instance, a study evaluated the antiproliferative activity against various cancer cell lines such as breast, colon, and lung cancers. The results indicated significant activity against these cell lines, suggesting that the compound may exert its effects through mechanisms involving inhibition of cell proliferation and induction of apoptosis.
Key Findings:
- Cell Lines Tested: MCF-7 (breast), HCT116 (colon), A549 (lung)
- Mechanism: Induction of apoptosis via caspase activation
- IC50 Values: Compounds similar in structure showed IC50 values ranging from 10 to 30 µM in various studies.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Key Enzymes: Similar compounds have shown to inhibit dihydrofolate reductase (DHFR), leading to disrupted nucleotide synthesis.
- Reactive Oxygen Species (ROS) Production: Increased ROS levels can trigger apoptosis in cancer cells.
- Cell Cycle Arrest: Compounds have been reported to induce G1 phase arrest in cancer cells.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study published in the Journal of Fluorine Chemistry investigated a series of pyrimidine derivatives for their anticancer properties. The compound demonstrated notable activity against multiple cancer types with IC50 values significantly lower than standard chemotherapy agents .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research focusing on SAR indicated that modifications on the aromatic rings significantly impact biological activity. Substituents on the furo-pyrimidine scaffold were shown to enhance potency against specific cancer cell lines .
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-14-3-7-16(8-4-14)11-24-19(27)12-26-18-13-30-22(28)20(18)21(25-23(26)29)17-9-5-15(2)6-10-17/h3-10,21H,11-13H2,1-2H3,(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWIKQAZGPOWDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(NC2=O)C4=CC=C(C=C4)C)C(=O)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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